molecular formula C17H13FO5S B2831897 8-ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 902623-30-7

8-ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2831897
CAS No.: 902623-30-7
M. Wt: 348.34
InChI Key: AVNNKBUMCUGDHG-UHFFFAOYSA-N
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Description

8-Ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by an ethoxy group at position 8 of the chromen-2-one core and a 2-fluorobenzenesulfonyl substituent at position 3. Coumarins are renowned for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

Properties

IUPAC Name

8-ethoxy-3-(2-fluorophenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO5S/c1-2-22-13-8-5-6-11-10-15(17(19)23-16(11)13)24(20,21)14-9-4-3-7-12(14)18/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNNKBUMCUGDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution reactions using sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

8-ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 2-Fluoro vs. 4-Fluoro Substitutions

The positional isomer 8-ethoxy-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one (CAS: 904438-76-2) shares the same molecular formula (C₁₇H₁₃FO₅S) and weight (348.35 g/mol) as the target compound but differs in the fluorine position on the benzenesulfonyl group .

  • Biological Implications : While specific activity data for the target compound are unavailable, analogous fluorinated sulfonyl-coumarins often exhibit improved metabolic stability and target affinity due to fluorine’s electronegativity .

Halogenated Derivatives: Bromo vs. Fluoro Substitutions

6-Bromo-8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one (CAS: 904450-35-7) replaces the ethoxy group with methoxy and introduces a bromine atom at position 4. Key differences include:

  • Molecular Weight : The bromine atom increases the molecular weight to 395.22 g/mol compared to 348.35 g/mol for the target compound .
  • Bioactivity: Brominated coumarins are associated with enhanced antileishmanial activity (e.g., EC₅₀ values ~10 μg/mL in Leishmania donovani models) due to halogen-mediated hydrophobic interactions with biological targets .

Functional Group Variations: Sulfonyl vs. Nitro or Heterocycles

  • 8-Ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one: Replacing the sulfonyl group with a nitro substituent (NO₂) introduces strong electron-withdrawing effects, which may alter redox properties and intermolecular interactions. This compound exhibits a planar molecular structure with bond angles consistent with coumarin derivatives .
  • 3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one : Substituting the sulfonyl group with an imidazothiazole moiety enhances antiviral activity against parvovirus B19 by facilitating interactions with viral replication machinery .

Substituent Chain Modifications: Ethoxy vs. Methoxy or Hexyloxy

  • 8-Hexyloxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (KP-136) : The elongated hexyloxy chain enhances lipophilicity, improving mast cell stabilization activity compared to disodium cromoglycate (DSCG) in asthma models .

Biological Activity

8-Ethoxy-3-(2-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features an ethoxy group and a sulfonyl group attached to a chromenone backbone, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FNO4SC_{15}H_{14}FNO_4S. The structural characteristics include:

  • Chromenone core : A benzopyran structure that contributes to the compound's biological properties.
  • Ethoxy group : Enhances lipophilicity, potentially improving bioavailability.
  • Fluorobenzenesulfonyl moiety : May interact with specific biological targets, influencing various cellular pathways.

Biological Activities

Research indicates that compounds within the coumarin family exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Similar derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Properties : Compounds with a chromenone structure have been associated with anticancer activities. Mechanisms may involve the modulation of apoptosis pathways and inhibition of cell proliferation .
  • Anti-inflammatory Effects : Research on related compounds suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and enzymes .

The biological activity of this compound is linked to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes involved in signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : The chromenone core may intercalate with DNA, potentially leading to cytotoxic effects against cancer cells .

Case Studies and Research Findings

A review of recent studies highlights the potential applications and biological activities of this compound:

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial efficacy of fluoroaryl derivatives against S. aureus.
    • The minimum inhibitory concentration (MIC) for related compounds was reported, suggesting that structural modifications can enhance antibacterial potency .
    CompoundMIC (µM)MBC
    MA-11561616
    MA-11153232
    MA-111664128
    This table illustrates the varying effectiveness of structurally similar compounds.
  • Anticancer Activity Assessment :
    • In vitro studies demonstrated that coumarin derivatives can induce apoptosis in cancer cell lines through caspase activation .
    • Further exploration is needed to determine if this compound exhibits similar effects.
  • Inflammation Modulation :
    • Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models .

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